molecular formula C37H72O18 B1193430 Propargyl-PEG18-alcohol

Propargyl-PEG18-alcohol

Cat. No. B1193430
M. Wt: 804.97
InChI Key: XFLMAGOWLQRVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG18-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates.

Scientific Research Applications

Synthesis and Organic Chemistry

Propargylic alcohols, including derivatives like Propargyl-PEG18-alcohol, play a significant role in modern organic synthesis. These compounds, easily accessible from terminal alkynes and aldehydes or ketones, have been used extensively as synthetic intermediates. Their applications include a variety of Lewis acid-catalyzed cascade reactions, which enable the construction of enones, carbocycles, and heterocycles (Zhu, Sun, Lu, & Wang, 2014).

Biomedical Applications

Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, such as Propargyl-PEG18-alcohol, have been synthesized for use in biomedical applications. These derivatives, with varying end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are valuable in developing PEG-based bioconjugates for medical applications (Lu & Zhong, 2010).

Polymer and Material Science

A notable application in polymer science includes the synthesis of a library of propargylated and PEGylated α-hydroxy acids, leading to the preparation of "clickable" polylactides. This innovation is significant for the scalable synthesis of new polymer types, offering a convenient and cost-effective method (Zhang, Ren, & Baker, 2014).

Nanomaterials and Drug Delivery

In the field of nanomaterials, propargyl alcohol derivatives are used to synthesize ABA triblock copolymers containing PEG as linear blocks. These copolymers have applications in drug delivery and cell imaging, showcasing the versatility of propargyl alcohol in creating advanced materials (Mohammadifar, Daneshnia, Kehtari, Kharat, & Adeli, 2016).

Corrosion Inhibition and Electrochemistry

In electrochemistry, propargyl alcohol's derivatives have been studied for their inhibitory effects on metal corrosion, particularly in acidic environments. These studies provide insights into the protective properties of organic protective films formed on metal surfaces (Zhong, 2001).

properties

Product Name

Propargyl-PEG18-alcohol

Molecular Formula

C37H72O18

Molecular Weight

804.97

IUPAC Name

Propargyl-PEG18-alcohol

InChI

InChI=1S/C37H72O18/c1-2-4-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-34-36-55-37-35-54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-40-5-3-38/h1,38H,3-37H2

InChI Key

XFLMAGOWLQRVAH-UHFFFAOYSA-N

SMILES

OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Propargyl-PEG18-alcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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